molecular formula C20H17N3S B12410290 PI5P4Ks-IN-1

PI5P4Ks-IN-1

Cat. No.: B12410290
M. Wt: 331.4 g/mol
InChI Key: SZOWAIVUSZXVEK-UHFFFAOYSA-N
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Description

PI5P4Ks-IN-1 is a selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma. This compound has gained attention due to its potential therapeutic applications in diseases such as cancer, neurodegeneration, and immunological disorders. By targeting specific pathways involved in cell signaling, this compound offers a promising avenue for therapeutic intervention.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PI5P4Ks-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. The process typically begins with the preparation of a core structure, followed by the introduction of various functional groups through reactions such as nucleophilic substitution, oxidation, and reduction. Specific reagents and catalysts are used to achieve the desired transformations under controlled conditions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to ensure high yield and purity. This involves scaling up the laboratory procedures, optimizing reaction conditions, and implementing purification techniques such as crystallization and chromatography. The goal is to produce the compound in large quantities while maintaining its chemical integrity.

Chemical Reactions Analysis

Types of Reactions

PI5P4Ks-IN-1 undergoes various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

PI5P4Ks-IN-1 has a wide range of scientific research applications:

    Chemistry: Used as a tool to study the role of phosphatidylinositol 5-phosphate 4-kinase gamma in various chemical processes.

    Biology: Investigated for its effects on cellular signaling pathways and its potential to modulate biological functions.

    Medicine: Explored as a therapeutic agent for treating diseases such as cancer, where it targets specific pathways involved in tumor progression.

    Industry: Utilized in the development of new drugs and therapeutic strategies.

Mechanism of Action

PI5P4Ks-IN-1 exerts its effects by inhibiting the activity of phosphatidylinositol 5-phosphate 4-kinase gamma. This enzyme is involved in the phosphorylation of phosphatidylinositol 5-phosphate to produce phosphatidylinositol 4,5-bisphosphate, a key molecule in cell signaling. By inhibiting this enzyme, this compound disrupts the production of phosphatidylinositol 4,5-bisphosphate, thereby affecting various signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    NIH-12848: Another selective inhibitor of phosphatidylinositol 5-phosphate 4-kinase gamma.

    NCT-504: A compound with similar inhibitory properties.

Uniqueness

PI5P4Ks-IN-1 is unique due to its high selectivity for phosphatidylinositol 5-phosphate 4-kinase gamma, which reduces off-target effects and enhances its therapeutic potential. Its distinct binding mode and ability to engage the enzyme in intact cells make it a valuable tool for scientific research and drug development.

Properties

Molecular Formula

C20H17N3S

Molecular Weight

331.4 g/mol

IUPAC Name

2-(2-methylphenyl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine

InChI

InChI=1S/C20H17N3S/c1-14-7-2-3-9-16(14)20-22-18-11-5-4-10-17(18)19(23-20)21-13-15-8-6-12-24-15/h2-12H,13H2,1H3,(H,21,22,23)

InChI Key

SZOWAIVUSZXVEK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=N2)NCC4=CC=CS4

Origin of Product

United States

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